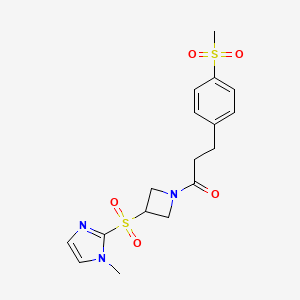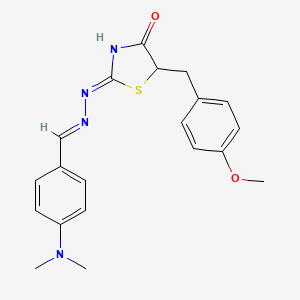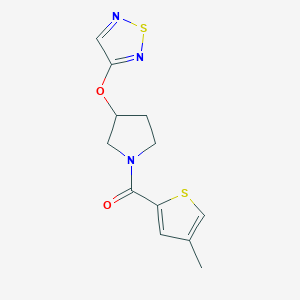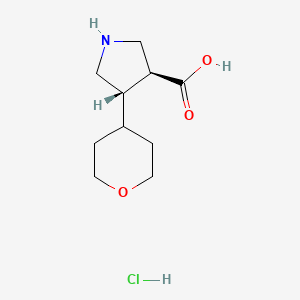
6-Benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid;hydrochloride” is a derivative of 1,6-naphthyridines . 1,6-Naphthyridines are pharmacologically active compounds with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a topic of interest in the field of synthetic and medicinal chemistry . Although there have been significant developments in the synthesis of functionalized 1,6-naphthyridines, a complete correlation of synthesis with biological activity remains elusive .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of the naphthyridine core. Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridines are diverse and complex. For instance, one-pot domino sequential reactions have been reported to construct dibenzo fused-1,6-naphthyridines using palladium as a catalyst .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3.ClH/c19-15-8-12(16(20)21)13-10-18(7-6-14(13)17-15)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,17,19)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHUHDEUBGSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2C(=O)O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)
![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)

![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2436874.png)


![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2436883.png)

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)